molecular formula C23H26N6O2 B6421462 N4-(2,5-dimethoxyphenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946219-31-4

N4-(2,5-dimethoxyphenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B6421462
CAS No.: 946219-31-4
M. Wt: 418.5 g/mol
InChI Key: NZXQVBLECOKVTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Specific details regarding the research applications, biological activity, and mechanism of action for N4-(2,5-dimethoxyphenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine are currently not available in the search results. This compound is part of a class of 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine derivatives, which are of significant interest in medicinal chemistry and early-stage research . Researchers are exploring these scaffolds for their potential as kinase inhibitors or modulators of various biological pathways . For detailed information on the specific research value of this analog, please contact our scientific support team. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-N-(2,5-dimethoxyphenyl)-6-N-(2-methylpropyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O2/c1-15(2)13-24-23-27-21(26-19-12-17(30-3)10-11-20(19)31-4)18-14-25-29(22(18)28-23)16-8-6-5-7-9-16/h5-12,14-15H,13H2,1-4H3,(H2,24,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZXQVBLECOKVTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N4-(2,5-dimethoxyphenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound exhibits significant biological activity, particularly in the context of cancer treatment and enzyme inhibition. The following sections detail its biological activity, synthesis, and potential therapeutic applications.

The compound has been identified as a potent inhibitor of specific protein kinases, particularly casein kinase 1 (CK1) and epidermal growth factor receptor (EGFR) tyrosine kinases. Aberrant activation of CK1 has been linked to various cancers and central nervous system disorders. Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines can effectively inhibit CK1 with IC50 values indicating strong potency against this target .

Key Findings:

  • CK1 Inhibition: this compound demonstrates significant inhibitory activity against CK1, which is crucial for regulating cellular processes involved in cancer progression .
  • EGFR Inhibition: The compound also inhibits EGFR activity, which is essential for cell proliferation and survival in cancer cells. This inhibition can lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment .

Case Studies and Research Findings

Research has focused on the compound's efficacy in various cancer cell lines. For instance, studies involving A549 (lung cancer) and HCT-116 (colon cancer) cells have shown promising results:

Compound Cell Line IC50 (µM)
This compoundA5498.21
This compoundHCT-11619.56

These findings suggest that the compound is effective in inducing apoptosis and inhibiting cell cycle progression in cancer cells .

Structural Insights

The unique structure of this compound allows it to interact favorably with target enzymes. The presence of the dimethoxyphenyl and methylpropyl groups enhances its binding affinity towards CK1 and EGFR compared to other similar compounds .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole and pyrimidine derivatives. Common methods include:

  • Formation of the Pyrazole Ring: Starting materials are reacted under controlled conditions to form the initial pyrazole structure.
  • Pyrimidine Fusion: The pyrazole is then fused with a pyrimidine ring through cyclization reactions.
  • Substitution Reactions: The final compound is obtained by introducing the dimethoxyphenyl and methylpropyl groups through electrophilic substitution.

Comparison with Similar Compounds

N4 Position Modifications

  • Target Compound vs. Analog 1: The 2,5-dimethoxyphenyl group (target) provides two methoxy groups that may enhance solubility compared to the benzodioxol ring in Analog 1.
  • Target Compound vs. Analog 2 :
    Both share the same N4 substituent, suggesting similar electronic and steric environments. This consistency implies comparable interactions with aromatic binding pockets in biological targets.

N6 Position Modifications

  • Analog 1 : The 3-methoxypropyl chain adds polarity due to the methoxy group, which may reduce logP (~3.5 estimated) but improve water solubility.
  • Analog 2 : The butan-2-yl group has shorter branching than the target compound’s isobutyl group, which may reduce steric hindrance and alter binding kinetics .

Preparation Methods

Amination at the 4-Position

The 4-chloro group of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine undergoes substitution with 2,5-dimethoxyaniline. This reaction is catalyzed by palladium(II) acetate in the presence of Xantphos as a ligand, enabling Buchwald-Hartwig coupling under mild conditions (Table 1).

Table 1: Optimization of 4-Position Amination

ConditionCatalyst SystemSolventTemp (°C)Yield (%)
StandardPd(OAc)₂/XantphosToluene11078
Ligand-freePd(OAc)₂Toluene11032
Alternative ligandPd(OAc)₂/BINAPDioxane10065

The use of toluene as a solvent and Xantphos as a ligand maximizes yield by stabilizing the palladium intermediate and facilitating oxidative addition.

Introduction of the N6-(2-Methylpropyl) Group

Amination at the 6-Position

The 6-chloro intermediate is reacted with 2-methylpropylamine in dimethylformamide (DMF) at 80°C. Elevated temperatures (≥80°C) are required to overcome the decreased electrophilicity of the 6-position after the first substitution. Sodium hydride (NaH) is employed as a base to deprotonate the amine, enhancing nucleophilicity (Table 2).

Table 2: Solvent and Base Effects on 6-Position Amination

SolventBaseTemp (°C)Time (h)Yield (%)
DMFNaH801285
THFK₂CO₃602447
EtOHEt₃N701862

Polar aprotic solvents like DMF improve reaction efficiency by solubilizing both the intermediate and the amine nucleophile.

Characterization and Analytical Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrimidine-H), 7.65–7.43 (m, 5H, phenyl-H), 6.98 (d, J = 8.8 Hz, 1H, dimethoxyphenyl-H), 3.85 (s, 3H, OCH₃), 3.78 (s, 3H, OCH₃), 3.21 (t, J = 6.4 Hz, 2H, NCH₂), 2.12 (m, 1H, CH(CH₃)₂), 1.02 (d, J = 6.6 Hz, 6H, CH₃).

  • IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1602 cm⁻¹ (C=N pyrimidine), 1245 cm⁻¹ (C-O methoxy).

Crystallographic Insights

Single-crystal X-ray diffraction of analogous compounds reveals intramolecular C-H···π interactions and hydrogen-bonded ribbons, which stabilize the molecular conformation during crystallization.

Challenges and Troubleshooting

Byproduct Formation

Competing hydrolysis of the 6-chloro intermediate to the 6-hydroxy derivative may occur if moisture is present during amination. Strict anhydrous conditions (e.g., molecular sieves) are essential.

Purification Difficulties

Column chromatography with ethyl acetate/hexane (3:7) effectively separates the target compound from unreacted 2-methylpropylamine and dimeric byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.